molecular formula C22H22FN3O3 B2359378 N-(2,4-dimethoxyphenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine CAS No. 1351777-71-3

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2359378
CAS No.: 1351777-71-3
M. Wt: 395.434
InChI Key: ADQKRPCIACFZBX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a dimethoxyphenyl group, a fluorine atom, and a pyrrolidinyl methanone moiety, making it a versatile candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrrolidinyl Methanone Moiety: The final step involves the coupling of the pyrrolidinyl methanone moiety to the quinoline core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce the corresponding amine derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biology: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Chemistry: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    {4-[(2,4-Dimethoxyphenyl)amino]-6-chloroquinolin-3-yl}(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    {4-[(2,4-Dimethoxyphenyl)amino]-6-bromoquinolin-3-yl}(pyrrolidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of N-(2,4-dimethoxyphenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

IUPAC Name

[4-(2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-15-6-8-19(20(12-15)29-2)25-21-16-11-14(23)5-7-18(16)24-13-17(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQKRPCIACFZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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